

PI3K/AKT/mTOR signaling pathway in cancer

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Compound Focus: Wortmannin-Rapamycin Conjugate 1

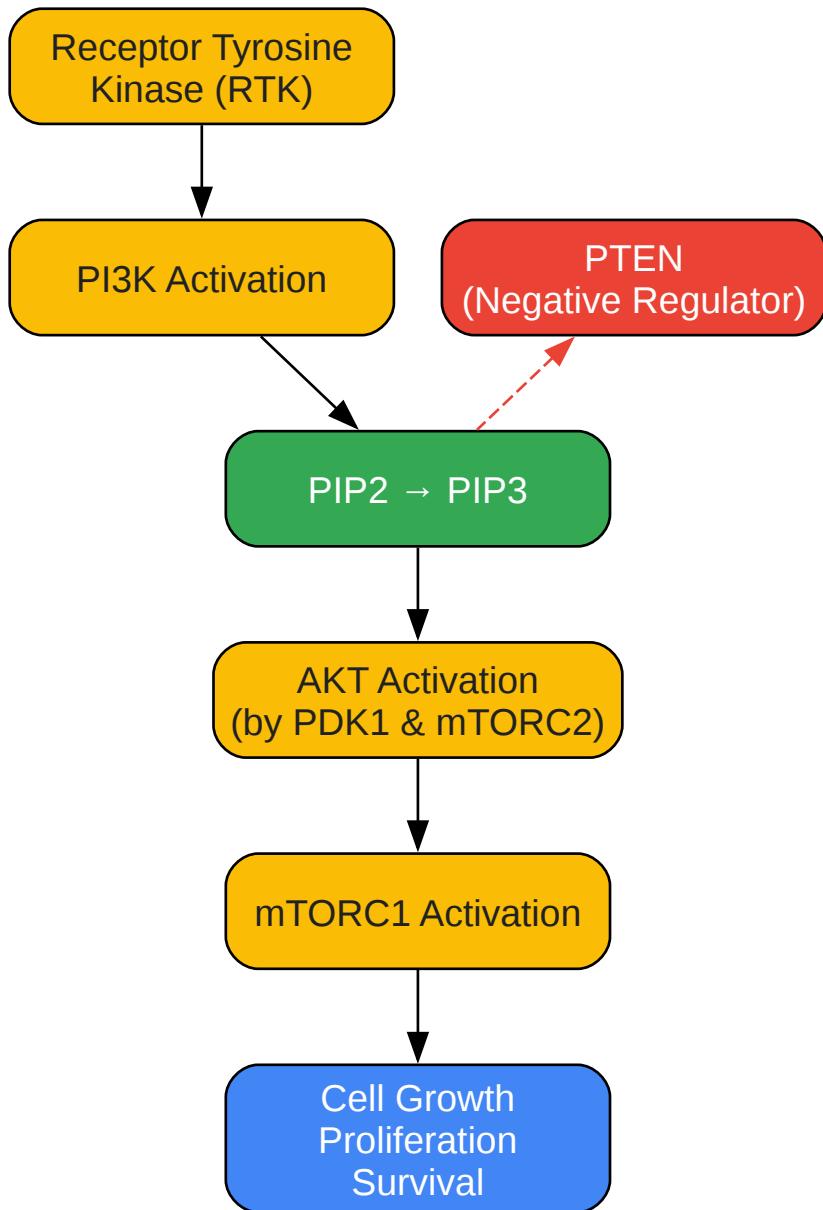
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Pathway Fundamentals and Core Components

The PI3K/AKT/mTOR pathway is a highly conserved intracellular signal transduction cascade that links receptor activation at the cell surface to the regulation of essential cellular processes including growth, proliferation, metabolism, and survival [1] [2].

The core transmission of the signal can be summarized as follows:



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Overview of the canonical PI3K/AKT/mTOR signaling pathway and its negative regulator PTEN.

- **Receptor Initiation:** The pathway is typically activated by **Receptor Tyrosine Kinases (RTKs)** or G protein-coupled receptors (GPCRs) [3] [2].
- **PI3K Activation:** Once a receptor is activated, **Class I PI3K**, a heterodimer composed of a p85 regulatory and a p110 catalytic subunit, is recruited. PI3K phosphorylates the lipid second messenger PIP2 to generate **PIP3** at the plasma membrane [1] [2].
- **AKT Activation:** PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including **AKT** (Protein Kinase B) and **PDK1**. PDK1 phosphorylates AKT at Threonine 308, and the mTORC2 complex phosphorylates AKT at Serine 473, leading to its full activation [3] [1].

- **mTOR Effectors:** Activated AKT phosphorylates and inhibits the TSC1/TSC2 complex, leading to the activation of the **mTORC1** complex. mTORC1 then promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating downstream effectors like S6K1 and 4E-BP1 [1] [4].
- **Negative Regulation:** The pathway is tightly controlled by tumor suppressors. **PTEN** (Phosphatase and Tensin Homolog) is the key negative regulator that dephosphorylates PIP3 back to PIP2, thus braking the signal [3] [4].

Therapeutic Targeting in Cancer

Dysregulation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic events in human cancer, occurring in up to 70% of breast cancers, for example [5] [4]. Common mechanisms include gain-of-function mutations in **PIK3CA** (encoding the p110 α subunit) or **AKT1**, and loss-of-function mutations or deletions in **PTEN** [1] [4]. This has led to the aggressive development of small-molecule inhibitors targeting key nodes of the pathway.

The table below summarizes selected inhibitors and their clinical status, highlighting the focus on combination therapies.

Drug/Target	Inhibitor Examples	Key Mechanisms & Notes	Representative Clinical Context
PI3K (p110 α)	Alpelisib, Inavolisib [5]	Often used with endocrine therapy (e.g., Fulvestrant); toxicity (hyperglycemia) is a concern [5].	HR+, HER2- Breast Cancer with <i>PIK3CA</i> mutations [5].
AKT	Capivasertib, Ipatasertib [5] [6]	Competitive ATP inhibitors; Capivasertib shows synergy with mTOR inhibitors [5] [6].	Clinical trials for various cancers, including breast cancer and B-cell acute lymphoblastic leukemia (B-ALL) [5] [6].
mTORC1	Everolimus, Temsirolimus [5] [6]	Allosteric inhibitors (rapalogs); can cause feedback loops that reactivate AKT [6].	Approved for HR+, HER2- advanced breast cancer [4].
mTORC1/2 Kinase	Gedatolisib, Sapanisertib,	ATP-competitive; directly inhibits mTOR kinase activity in both	Investigated in clinical trials for metastatic breast cancer

Drug/Target	Inhibitor Examples	Key Mechanisms & Notes	Representative Clinical Context
	Vistusertib [5]	complexes, providing broader pathway suppression [5].	and other solid tumors [5].
Dual PI3K/mTOR	–	Single molecules designed to simultaneously target PI3K and mTOR, aiming to improve efficacy and overcome compensatory resistance mechanisms [7].	Preclinical and early clinical development [7].

A key challenge with monotherapy is the development of therapeutic resistance. Consequently, modern strategies heavily focus on **combination therapies**, such as using PI3K/AKT/mTOR inhibitors alongside [5] [1]:

- **Endocrine therapy** in HR+ breast cancer.
- **Conventional chemotherapy**.
- **Immunotherapy**.
- **Other targeted agents** to overcome resistance and create synergistic effects, such as combining AKT and mTOR inhibitors [6].

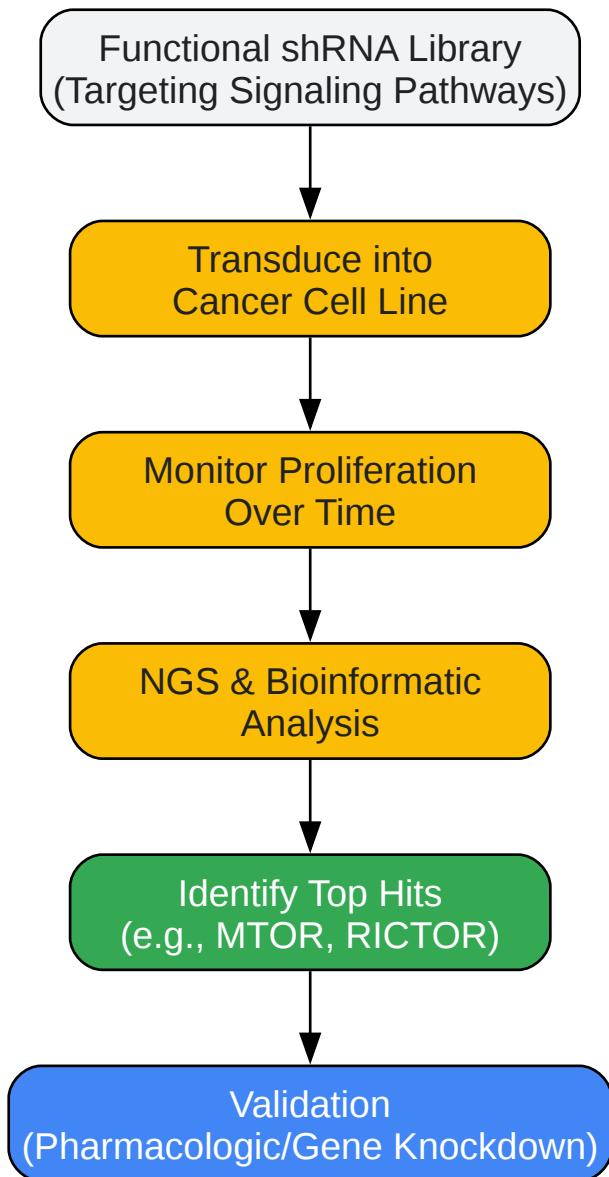
Experimental and Research Approaches

Studying the pathway and testing inhibitors requires a combination of genetic, biochemical, and computational techniques.

- **Genetic Approaches:** Early foundational discoveries, like the identification of TOR genes, relied on **yeast genetics** to isolate rapamycin-resistant mutants [8]. Modern research uses techniques like **shRNA library screens** to identify key genes on which cancer cells are dependent for proliferation, as demonstrated in B-cell acute lymphoblastic leukemia (B-ALL), where MTOR was identified as a top target [6].
- **Biochemical and Molecular Assays:** Western blotting is essential for detecting phosphorylation status of pathway components (e.g., p-AKT, p-S6) to confirm pathway activation or inhibition [6]. Functional assays like **clonogenic assays** are used to assess long-term cell survival and proliferation after inhibitor treatment or genetic knockdown [9] [6].
- **Computational and In Silico Methods:** **Quantitative Structure-Activity Relationship (QSAR)** models can predict the bioactivity of novel compounds against mTOR, helping to identify promising

dual-targeted inhibitors in early drug discovery [7]. Furthermore, **miRNA-mRNA interaction analysis** using databases like TarBase and miRTarBase can identify miRNAs that regulate the pathway, offering new avenues for gene therapy to increase radiosensitivity [9].

The following diagram illustrates a potential workflow for a functional genomics screen to identify pathway dependencies.



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A functional genomics workflow for identifying cancer cell dependencies in the PI3K/AKT/mTOR pathway.

Future Directions and Challenges

Despite significant progress, several challenges remain in successfully targeting the PI3K/AKT/mTOR pathway in the clinic.

- **Toxicity and Resistance:** On-target toxicities like hyperglycemia and rash are common with PI3K/AKT inhibitors [5]. Cancer cells also frequently develop resistance through feedback loops or upregulation of compensatory pathways [1].
- **Biomarker Development:** Not all patients with pathway alterations respond to therapy. Future success depends on identifying robust biomarkers beyond *PIK3CA* mutations to predict which patients will benefit from which combination of therapies [1].
- **Novel Modalities:** Research is exploring innovative approaches such as **microRNA-based therapies** to modulate the pathway and increase sensitivity to radiation or chemotherapy [9], and **nanotechnology** to improve drug delivery and therapeutic efficacy [5].

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